Product packaging for Diazoacetylglycine ethyl ester(Cat. No.:CAS No. 999-29-1)

Diazoacetylglycine ethyl ester

Cat. No.: B1211903
CAS No.: 999-29-1
M. Wt: 171.15 g/mol
InChI Key: GSSAWWWUJAYYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diazoacetylglycine ethyl ester (CID 13832) is a diazo compound with the molecular formula C6H9N3O3. It serves as a versatile building block and carbene precursor in organic synthesis, enabling a range of valuable transformations for researchers. Its primary research value lies in cyclopropanation reactions, where it is used to install cyclopropane rings onto alkenes, a key structural motif in pharmaceutical and agrochemical development. The compound also facilitates X-H insertion reactions (where X can be O, N, S, etc.) for chain elongation and the formation of new carbon-heteroatom bonds. Furthermore, it participates in dipolar cycloadditions to construct nitrogen-containing heterocycles such as pyrazoles. The reactivity is driven by the generation of a carbene or metal-carbene intermediate upon loss of nitrogen gas, which can then interact with various substrates. As a reagent, it is integral in the synthesis of more complex molecules, including β-keto esters via formal C-H insertion reactions into aldehydes. Researchers should note that this compound should be handled with extreme care due to the potentially explosive nature of diazo compounds. It is recommended to store it in dark bottles in a cool place and use it promptly. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O3 B1211903 Diazoacetylglycine ethyl ester CAS No. 999-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

999-29-1

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-[(2-diazoacetyl)amino]acetate

InChI

InChI=1S/C6H9N3O3/c1-2-12-6(11)4-8-5(10)3-9-7/h3H,2,4H2,1H3,(H,8,10)

InChI Key

GSSAWWWUJAYYLB-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)C=[N+]=[N-]

Canonical SMILES

CCOC(=O)CNC(=O)C=[N+]=[N-]

Other CAS No.

999-29-1

Synonyms

ethyl diazoacetylglycinate
N-diazoacetylglycine ethyl este

Origin of Product

United States

Synthetic Methodologies for Diazoacetylglycine Ethyl Ester and Analogous Diazoesters

Conventional Preparative Routes for Diazoacetylglycine Ethyl Ester and Related Compounds

Conventional methods for preparing this compound and its analogues, such as ethyl diazoacetate, are well-established in organic synthesis. These routes are valued for their use of readily available starting materials.

The efficiency and safety of the diazotization of glycine (B1666218) ethyl ester are highly dependent on carefully controlled reaction conditions.

pH Control: The reaction is sensitive to pH. An optimal pH of approximately 3.5 to 4.5 is often targeted to ensure efficient diazotization while minimizing acid-catalyzed decomposition of the product. google.com This is commonly achieved by using a buffer system, such as sodium acetate (B1210297) in acetic acid. chemicalbook.com

Solvent Systems: A biphasic solvent system is frequently employed, typically consisting of water and a water-immiscible organic solvent like dichloromethane (B109758) or ethyl ether. researchgate.net The aqueous phase facilitates the reaction between the water-soluble reactants (glycine ethyl ester hydrochloride and sodium nitrite), while the organic solvent serves to extract the synthesized diazo ester as it forms. This immediate extraction is crucial as it removes the product from the acidic aqueous medium where it is prone to decomposition. orgsyn.orggoogle.com

Temperature: Traditionally, the reaction is performed at low temperatures, often between 0°C and 5°C, to mitigate the exothermic nature of the reaction and the thermal instability of the diazo product. ethz.ch

Flow Chemistry Optimization: Modern approaches have utilized continuous flow microreactors to enhance safety and control over the synthesis of ethyl diazoacetate. impurity.com This technology allows for superior heat and mass transfer, enabling the use of higher temperatures to accelerate the reaction rate and shorten residence times, ultimately leading to high yields and production rates. impurity.comrsc.org

The table below summarizes findings from a multivariate optimization study for the synthesis of ethyl diazoacetate (EDA) in a flow reactor, highlighting the interplay between key reaction parameters.

ParameterRange StudiedOptimal ValueObservation
Temperature0–60 °C50 °CThe reaction rate shows a steep increase with temperature. impurity.com
Residence Time5–120 s20 sComplete conversion was achieved in as little as 20 seconds under optimal conditions. impurity.com
NaNO₂ Stoichiometry0.7–1.5 equiv1.5 equivHigher equivalents of sodium nitrite (B80452) allow for shorter residence times. impurity.com

The primary challenge in the synthesis of this compound and its analogues is the inherent instability of the diazo compound, which can lead to various side reactions and decomposition products.

Acid-Catalyzed Decomposition: Diazo esters are susceptible to rapid decomposition in the presence of acid. google.com The protonation of the diazo carbon is a key step in this degradation. In the presence of halide ions, such as chloride from the starting material or hydrochloric acid, this decomposition can yield ethyl chloroacetate (B1199739) as a significant byproduct. nih.govnih.gov The primary product of acid-catalyzed decomposition in water is ethyl glycolate. nih.gov Control is achieved by maintaining a buffered pH and rapidly separating the product from the acidic aqueous layer. google.com

Thermal Decomposition: The thermal decomposition of ethyl diazoacetate proceeds via the formation of a highly reactive carbene intermediate with the expulsion of nitrogen gas. acs.orgresearchgate.net This carbene can then react with another molecule of ethyl diazoacetate to produce dimers, primarily diethyl fumarate (B1241708) and diethyl maleate. mdpi.comresearchgate.net Further reaction with the carbene can lead to trimers. researchgate.net Careful temperature control is the main strategy to mitigate this pathway.

Other Side Products: Under certain nitrosation conditions, other byproducts can form. For instance, the reaction of glycine ethyl ester with acidified nitrite can also yield ethyl chloro(hydroximino)acetate. nih.gov In some cases, impurities such as nitrate (B79036) esters of glycolic acid have also been identified. electronicsandbooks.com

The following table lists common side products and their formation pathways.

Side ProductFormation PathwayControl Measure
Ethyl GlycolateAcid-catalyzed decomposition in water. nih.govpH control, rapid extraction. google.com
Ethyl ChloroacetateAcid-catalyzed decomposition in the presence of chloride ions. nih.govnih.govpH control, use of non-halide acids where possible.
Diethyl Fumarate / Diethyl MaleateDimerization following thermal decomposition to a carbene. researchgate.netStrict temperature control.
Ethyl Chloro(hydroximino)acetateC-nitrosation of the diazo intermediate and reaction with chloride. nih.govControl of nitrosating agent stoichiometry and reaction conditions.

An alternative to diazotization is the diazo transfer reaction, which installs a diazo group onto a carbon atom that is activated by adjacent electron-withdrawing groups (an active methylene (B1212753) compound). researchgate.netnih.gov This method is broadly applicable for synthesizing a variety of diazo compounds. researchgate.net The process involves reacting the active methylene substrate with a diazo donor, typically a sulfonyl azide (B81097). nih.gov

The Regitz diazo transfer is a classic method that uses sulfonyl azides to transfer the N₂ group to a carbon acid. researchgate.net Several sulfonyl azide reagents have been developed, each with distinct properties.

Tosyl Azide (TsN₃): Historically, tosyl azide has been a widely used reagent for diazo transfer. cdnsciencepub.com However, its potentially explosive nature and the difficulty in removing the 4-toluenesulfonamide byproduct present challenges. nih.govcdnsciencepub.com

Methanesulfonyl Azide (MsN₃): This is another common diazo transfer agent.

p-Acetamidobenzenesulfonyl Azide (p-ABSA): This reagent is considered a safer alternative to tosyl azide and is effective for transferring the diazo function to activated methylene groups. researchgate.netnih.gov

Imidazole-1-sulfonyl Azide: Available as a stable hydrochloride salt, this reagent is highly efficient and crystalline, offering advantages in safety, cost, and handling. researchgate.netrsc.org It is prepared from inexpensive materials and is effective for converting activated methylene compounds into diazo derivatives. researchgate.net

These reactions are typically run in the presence of a weak base, such as triethylamine (B128534) or DBU. researchgate.net

A more recent and highly chemoselective method involves the conversion of an azide into a diazo compound mediated by a phosphine (B1218219) derivative. researchgate.net This reaction proceeds through the formation of a phosphazide (B1677712) intermediate from the reaction of the phosphine with the azide. Subsequent intramolecular reaction and fragmentation lead to the formation of the diazo compound. researchgate.net

A significant advancement in this area is the development of water-soluble phosphinoester reagents that can efficiently mediate the conversion of azides to diazo compounds in aqueous phosphate (B84403) buffer at neutral pH and room temperature. chemicalbook.commdpi.com This methodology is particularly valuable as it tolerates a wide range of functional groups and can be applied under physiological conditions, expanding the utility of diazo compounds in chemical biology. mdpi.com

Alternative Precursor Transformations (e.g., from Bromoacetates)

While the diazotization of amino acid esters is a common route to diazoesters, alternative precursors offer valuable synthetic pathways. One such alternative involves the transformation of bromoacetates. For instance, various diazoacetates have been synthesized from their corresponding bromoacetates by treatment with N,N'-ditosylhydrazine. organic-chemistry.org This method is advantageous due to its operational simplicity and the use of a stable, crystalline reagent, offering a practical alternative to traditional methods. organic-chemistry.org The reaction of ethyl bromoacetate (B1195939) with N,N'-ditosylhydrazine provides a direct route to ethyl diazoacetate, a structural analog of this compound. organic-chemistry.org

Another approach involves the reductive acylation of the aliphatic diazo function. For example, N-(2-Diazo-3-oxoalkanoyl)-glycine esters can serve as precursors. cdnsciencepub.com These can be synthesized by reacting the appropriate acid chloride with N-diazoacetylglycine ethyl ester. cdnsciencepub.com This highlights the elaboration of existing diazo compounds to create more complex structures.

Advanced and Sustainable Synthesis Approaches

The inherent instability and potential hazards associated with diazo compounds have spurred the development of advanced and more sustainable synthetic methods. acs.org Continuous flow chemistry and the application of green chemistry principles are at the forefront of these innovations.

Continuous flow chemistry and microreactor technologies have emerged as powerful tools for the synthesis of diazoesters, offering significant improvements in safety and efficiency. vapourtec.comnih.gov By conducting reactions in small, well-controlled environments, these technologies mitigate the risks associated with the accumulation of hazardous diazo compounds. nih.govcardiff.ac.uk The small reactor dimensions allow for excellent heat transfer and precise control over reaction parameters, which is crucial for managing the exothermic nature of many reactions involving diazo compounds. nih.gov

A key advantage of flow chemistry is the ability to generate and immediately use diazo compounds in subsequent reactions, a concept known as "in situ" generation. cardiff.ac.ukorganic-chemistry.org This approach avoids the isolation and handling of potentially explosive intermediates. vapourtec.com For example, a highly efficient continuous-flow process has been developed for the synthesis of diazoesters from arylsulfonylhydrazones via in-flow Bamford–Stevens reactions. vapourtec.com The generated diazoesters can then be directly used in reactions such as O-H and N-H insertions without isolation. vapourtec.com

The productivity of such systems can be significant. For instance, a production yield of 20 g of ethyl diazoacetate per day was achieved using a microreactor with a mere 100 μL internal volume. nih.gov This demonstrates the potential for straightforward scale-up of microreactor technology for industrial applications. nih.gov

The implementation of biphasic systems in continuous flow synthesis offers further advantages, particularly for reactions involving reagents with different solubilities. A notable example is the synthesis of ethyl diazoacetate in a biphasic mixture of an aqueous solution of glycine ethyl ester and sodium nitrite with an organic solvent like dichloromethane. nih.govnih.gov The organic solvent serves to extract the water-insoluble diazoester as it is formed, facilitating its separation from the aqueous phase. nih.gov This in-line extraction is a key feature that enhances the safety and efficiency of the process. nih.gov

Researchers have optimized such biphasic systems by focusing on parameters like residence time and the concentration of reagents to maximize yield and throughput. nih.gov The use of a biphasic laminar flow reaction system has also been explored for diazo-coupling reactions, where reactants are dissolved in separate immiscible phases. beilstein-journals.org

The in situ generation of diazo compounds is a cornerstone of safe diazo chemistry in flow systems. nih.govcardiff.ac.uk This strategy involves the on-demand production of the diazo species, which is then immediately consumed in a subsequent reaction step. This minimizes the concentration of the hazardous intermediate at any given time. vapourtec.comresearchgate.net

Several methods for the in situ generation of diazoesters have been developed. One common approach is the diazotization of amino acid esters, such as the reaction of glycine ethyl ester with a nitrite source in a flow reactor to produce ethyl diazoacetate. nih.govcardiff.ac.ukcardiff.ac.uk This generated ethyl diazoacetate can then be used directly in subsequent reactions, for example, in aldol (B89426) additions to aldehydes to form β-hydroxy-α-diazoesters. cardiff.ac.ukorganic-chemistry.org Another strategy involves the Bamford-Stevens reaction of sulfonylhydrazones in a flow system to generate diazoesters, which are then used in insertion reactions. vapourtec.comvapourtec.comresearchgate.net

The concept of in situ generation has also been extended to other reactive intermediates derived from diazo compounds. For instance, nitrilimines can be generated in situ from aryldiazonium salts and diazo esters for subsequent cycloaddition reactions. nih.govnortheastern.edu Similarly, photolytic methods using blue light-emitting diodes can generate nitrogen ylides in situ from N-heteroarenes and aryl diazoesters. acs.orgnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of diazo compounds to develop more environmentally benign processes. fraunhofer.dersc.orgjocpr.com A significant focus has been on the use of aqueous conditions, which reduces the reliance on volatile and often toxic organic solvents. researchgate.net

The development of water-soluble reagents and catalysts is another key aspect of green diazo chemistry. researchgate.net For example, a water-soluble phosphinoester has been shown to mediate the efficient conversion of azides to diazo compounds in a phosphate buffer at neutral pH. organic-chemistry.org Iron catalysis has also been explored for N-H insertion reactions with amino esters under aqueous conditions. thieme-connect.com These approaches highlight the ongoing efforts to make diazo chemistry more sustainable and safer. fraunhofer.de

Interactive Data Table: Research Findings in Diazoester Synthesis

Synthetic Approach Precursors Key Reagents/Conditions Product(s) Key Findings Reference(s)
Alternative Precursor TransformationBromoacetatesN,N'-ditosylhydrazineDiazoacetatesOffers a useful alternative to conventional methods with stable reagents and short reaction times. organic-chemistry.org
Continuous Flow SynthesisArylsulfonylhydrazonesIn-flow Bamford-Stevens reactionDiazoestersHighly efficient and safe, allows for direct use in subsequent reactions without isolation. vapourtec.com
Biphasic Continuous FlowGlycine ethyl ester, Sodium nitriteDichloromethane/aqueous buffer, MicroreactorEthyl diazoacetateEnables inherently safe synthesis and in-line extraction, with high productivity. nih.govnih.gov
In Situ Generation and Aldol AdditionEthyl diazoacetate (in situ)Aldehydes, Two-step continuous flowβ-hydroxy-α-diazoestersSafe and fast method for producing functionalized diazoesters. cardiff.ac.ukorganic-chemistry.org
Green Chemistry ApproachAzidesWater-soluble phosphinoester, Phosphate buffer (neutral pH)Diazo compoundsEfficient conversion in aqueous media, compatible with various functional groups. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of Diazoacetylglycine Ethyl Ester

The reactivity of diazoacetylglycine ethyl ester is characteristic of α-diazo esters, a class of compounds known for their versatility in organic synthesis. The key to their reactivity lies in the diazo group, which can be readily extruded as molecular nitrogen (N₂) upon treatment with transition metal catalysts (e.g., rhodium, copper, iron complexes) or upon thermolysis or photolysis. This process generates a highly reactive carbene or a metal-associated carbenoid intermediate. This intermediate is electrophilic and can undergo a variety of transformations, making this compound a valuable precursor for constructing complex molecular architectures. The reactivity is analogous to that of the more commonly studied ethyl diazoacetate (EDA), and much of the understanding of these pathways is derived from studies on similar diazo compounds.

Applications of Diazoacetylglycine Ethyl Ester in Advanced Organic Synthesis

Stereoselective and Enantioselective Synthesis via Catalytic Methods

The diazoacetyl group within diazoacetylglycine ethyl ester is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through the generation of a carbene intermediate. The stereochemical outcome of these reactions can be effectively controlled through the use of chiral transition metal catalysts, enabling stereoselective and enantioselective synthesis. While specific studies focusing exclusively on this compound are not extensively documented, the principles of asymmetric catalysis applied to analogous α-diazoesters, particularly those catalyzed by copper and rhodium complexes, are well-established and directly applicable.

These catalytic systems typically involve the in-situ formation of a metal-carbene species from the diazo compound. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer or diastereomer.

Key Catalytic Methodologies:

Asymmetric Cyclopropanation: Chiral copper(I) and rhodium(II) complexes are highly effective in catalyzing the enantioselective cyclopropanation of olefins with diazoesters. For instance, copper(I) complexes with chiral bis(oxazoline) (BOX) ligands and dirhodium(II) carboxylates derived from chiral amino acids or N-phthaloyl amino acids have demonstrated high levels of stereocontrol. The reaction proceeds via the transfer of the carbene moiety to the double bond, with the ligand dictating the facial selectivity.

Enantioselective C-H Insertion: A significant advancement in organic synthesis is the catalytic enantioselective insertion of carbenes into C-H bonds. Chiral rhodium and copper catalysts can mediate the intramolecular or intermolecular insertion of a carbene into a C-H bond to create a new stereocenter with high enantioselectivity. The choice of catalyst, particularly the steric and electronic properties of the chiral ligand, is crucial for achieving high efficiency and stereocontrol. Enantioselectivities in C-H insertion reactions leading to cyclopentanones have been shown to be high with sulfonyl substituents on the carbene carbon, with steric demand on the substituent enhancing the effect.

Other Stereoselective Transformations: Chiral Lewis acids can also be employed to catalyze asymmetric reactions of diazoester derivatives. For example, cascade reactions involving α-diazoesters have been achieved with high diastereo- and enantioselectivity using chiral N,N'-dioxide/Sc(III) catalyst systems.

The table below summarizes representative examples of catalytic stereoselective reactions involving diazoesters, illustrating the types of catalysts used and the stereochemical outcomes that can be achieved.

Catalyst SystemReaction TypeSubstrate(s)Product TypeStereoselectivity
Copper(I)-Bis(oxazoline)CyclopropanationStyrene, Ethyl DiazoacetatePhenylcyclopropane CarboxylateUp to 99% ee
Dirhodium(II) Tetrakis[N-phthaloyl-(S)-phenylalaninate]Intramolecular C-H Insertionα-Diazo β-keto esterCyclopentanoneHigh enantioselectivity
Chiral N,N'-Dioxide/Sc(III)[3+2] Cycloaddition Cascadeα-Diazoester derivativeDimeric Polycyclic CompoundUp to 99% ee
Copper(I)/SaBOXCyclopropanationcis-1,2-Disubstituted Olefin, α-NitrodiazoacetateNitrocyclopropane CarboxylateUp to >99/1 dr, 98% ee sioc.ac.cn

Chemical Probes for Mechanistic Enzymology and Bioconjugation Studies (Focus on Chemical Methodology)

The diazoacetyl functional group in this compound provides a basis for its application as a chemical probe in mechanistic enzymology and bioconjugation, primarily through two chemical methodologies: photoaffinity labeling and mechanism-based inhibition.

Photoaffinity Labeling (PAL):

Photoaffinity labeling is a powerful technique used to identify and map ligand-binding sites within biological macromolecules. The methodology relies on a probe molecule that contains a photoreactive group. The diazoacetyl moiety is one of the earliest examples of such a group.

The chemical principle involves three main steps:

Binding: The probe, containing the diazoacetyl group, is introduced to the biological system (e.g., an enzyme) and allowed to bind non-covalently to its target site.

Photoactivation: Upon irradiation with UV light of a suitable wavelength, the diazo group expels molecular nitrogen (N₂) to generate a highly reactive carbene intermediate.

Covalent Insertion: This short-lived carbene rapidly reacts with nearby chemical bonds within the binding site, forming a stable, covalent cross-link. Common insertion targets include C-H, O-H, and N-H bonds of amino acid residues.

A classic example of this methodology is the use of diazoacetyl compounds to modify the enzyme chymotrypsin. nih.gov In these pioneering studies, a diazoacetyl group was installed at the active site, and subsequent photolysis led to the formation of a carbene that covalently modified the enzyme, allowing for the identification of residues at or near the active site. nih.gov This approach provides direct evidence of molecular interactions in their native context.

Mechanism-Based Enzyme Inhibition:

The diazoacetyl group can also function as a "warhead" for the covalent and often irreversible inhibition of certain enzymes, particularly proteases. This application is especially relevant for cysteine proteases, where the active site contains a highly nucleophilic cysteine residue.

The chemical methodology for inhibition involves:

Recognition and Binding: The probe, which typically includes a recognition element (like a peptide sequence) in addition to the diazoacetyl group, binds to the enzyme's active site.

Nucleophilic Attack: The active site nucleophile (e.g., the thiolate of a cysteine residue) attacks the electrophilic carbon of the diazoacetyl group.

Covalent Modification: This attack leads to the displacement of the dinitrogen group and the formation of a stable covalent bond between the inhibitor and the enzyme, thereby inactivating it.

Recent research has focused on developing chemically stable diazo peptides as selective, covalent, and irreversible inhibitors for enzymes like caspases, which are cysteine proteases involved in apoptosis. researchgate.netnih.gov These probes can be used to study enzyme function in complex biological systems, including living cells.

The following table summarizes the application of diazoacetyl-based compounds as chemical probes.

ApplicationMethodologyTarget Enzyme Class (Example)Chemical PrincipleOutcome
Active Site MappingPhotoaffinity LabelingSerine Proteases (Chymotrypsin)Photolytic generation of a carbene from the diazoacetyl group, followed by covalent insertion into nearby amino acid residues. nih.govCovalent labeling of the enzyme's active site.
Enzyme InhibitionMechanism-Based InhibitionCysteine Proteases (Caspases)Nucleophilic attack by the active site cysteine on the diazoacetyl carbon, leading to irreversible covalent modification. researchgate.netnih.govIrreversible inactivation of the target enzyme.
BioconjugationPhoto-cross-linkingVarious ProteinsSimilar to photoaffinity labeling, a diazo-containing molecule can be used to cross-link interacting proteins upon UV irradiation.Formation of a covalent link between interacting biomolecules.

Spectroscopic and Analytical Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Diazoacetylglycine ethyl ester. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

Detailed Research Findings: While a specific, experimentally recorded spectrum for this compound is not available in foundational literature, the expected chemical shifts (δ), multiplicities, and coupling constants (J) can be accurately predicted based on the known values of its constituent fragments, such as the glycine (B1666218) ethyl ester backbone and the diazoacetyl group. semanticscholar.orgbeilstein-journals.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl ester pattern. The glycine methylene protons would likely appear as a doublet due to coupling with the adjacent amide (N-H) proton. The amide proton itself would appear as a triplet, and the single proton on the diazo-substituted carbon (the α-carbon) would be a singlet.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information, showing a separate signal for each unique carbon atom. The spectrum would clearly distinguish the two carbonyl carbons (one from the ester and one from the amide), the diazo-substituted carbon, and the carbons of the glycine and ethyl fragments. rsc.org

The following tables outline the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl CH₃ ~1.2–1.4 Triplet (t) 3H ~7.1
Glycine CH₂ ~4.0–4.2 Doublet (d) 2H ~5.8
Ethyl CH₂ ~4.1–4.3 Quartet (q) 2H ~7.1
Diazo CH ~5.0–5.5 Singlet (s) 1H N/A

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl CH₃ ~14
Glycine CH₂ ~42
Diazo CH ~45–50
Ethyl CH₂ ~61
Amide C=O ~165

Infrared (IR) Spectroscopy for Functional Group Identification and Kinetic Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu For this compound, IR spectroscopy is particularly useful for confirming the presence of the diazo, amide, and ester moieties.

Detailed Research Findings: The most prominent and diagnostic feature in the IR spectrum of a diazo compound is the N≡N stretching vibration. This absorption is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum, making it an excellent marker for the diazo group. nih.govarxiv.org For diazo carbonyl compounds, this peak is characteristically found between 2100 and 2150 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations of the ester and amide groups also produce strong absorption bands, but at lower frequencies. vscht.czpressbooks.pub

Furthermore, IR spectroscopy can be employed for kinetic studies. By monitoring the decrease in the intensity of the diazo peak at ~2100 cm⁻¹ over time, one can track the consumption of this compound in a chemical reaction, such as carbene generation. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide ~3300 Medium
N≡N Stretch Diazo ~2100–2150 Strong, Sharp
C=O Stretch Ester ~1735–1750 Strong
C=O Stretch (Amide I) Amide ~1650–1680 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Diazo Group Detection and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The diazo functional group possesses a characteristic absorption in the near-UV or visible region, which, while often weak, is useful for detection and quantification.

Detailed Research Findings: Diazo compounds containing acceptor groups, such as the carbonyl groups in this compound, typically exhibit an n–π* electronic transition. nih.gov While the exact maximum wavelength (λmax) for this compound is not widely reported, analogous compounds like ethyl diazoacetate are detected around 250 nm. nih.gov The presence of an aryl group on the diazo carbon can shift this absorption into the blue light region (400–500 nm). nih.gov

This distinct absorption allows UV-Vis spectroscopy to be a powerful tool for monitoring reaction progress. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. Therefore, by monitoring the decrease in absorbance at the λmax of the diazo group, the rate of its consumption can be accurately determined, providing valuable kinetic data for reactions involving the decomposition of the diazo compound. tuni.fimdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.ukuni-saarland.de

Detailed Research Findings: For this compound (C₆H₉N₃O₃), the calculated exact mass is 171.0644 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at this m/z value.

The fragmentation of diazo compounds is often highly characteristic. The most common and diagnostic fragmentation pathway is the loss of a neutral molecule of nitrogen gas (N₂, 28 g/mol ). iaea.org This results in a prominent fragment ion at m/z 143. Subsequent fragmentation of this [M-N₂]⁺• ion provides further structural information. libretexts.orgwikipedia.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Neutral Loss
171 [C₆H₉N₃O₃]⁺• Molecular Ion (M⁺•)
143 [C₆H₉NO₃]⁺• N₂
126 [C₅H₆NO₂]⁺• N₂, •OH
98 [C₄H₄NO]⁺• N₂, •OCH₂CH₃

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing exact atomic positions, bond lengths, and bond angles.

Detailed Research Findings: A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. If a suitable single crystal were grown, X-ray diffraction analysis would provide unequivocal confirmation of its covalent structure and detailed conformational information, such as the planarity of the diazoacetyl group and the orientation of the ethyl ester chain. cardiff.ac.ukmdpi.com This technique is also used to determine the absolute configuration of chiral molecules. However, as this compound is an achiral molecule, this specific application is not relevant. The analysis would instead focus on confirming the molecular geometry and identifying intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of a reaction.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for purity analysis. moravek.comchromforum.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for this compound. nih.gov Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram (excluding the solvent). rsc.org HPLC with a UV detector set to the λmax of the diazo group is also an excellent method for monitoring reaction kinetics by observing the disappearance of the reactant peak and the appearance of product peaks over time.

Gas Chromatography (GC): While GC is a powerful tool for separating volatile compounds, its application to diazo compounds must be approached with extreme caution. Diazo compounds are known to be thermally labile and can decompose or rearrange at the high temperatures typically used in a GC injection port. This decomposition can lead to inaccurate analytical results and poses a potential safety risk. For this reason, other techniques like HPLC and NMR are generally preferred for the analysis of diazo compounds. nih.gov

Computational and Theoretical Investigations of Diazoacetylglycine Ethyl Ester Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of Diazoacetylglycine ethyl ester that dictate its chemical behavior. These calculations provide a detailed picture of the molecule's electronic landscape, highlighting regions of high or low electron density, which are crucial for predicting its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) theory is a powerful framework for rationalizing the reactivity and selectivity of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound and its reaction partners, predictions can be made about the feasibility and preferred pathways of reactions such as cycloadditions.

In the context of this compound, the HOMO is typically associated with the diazo group, making it susceptible to attack by electrophiles. Conversely, the LUMO is also localized on the diazo functionality, indicating its ability to accept electrons from nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For cycloaddition reactions, the relative energies of the frontier orbitals of the diazo compound and the dipolarophile determine the reaction's feasibility and regioselectivity. The interaction between the HOMO of the diazoester and the LUMO of the dipolarophile (or vice versa) governs the transition state's stability. Computational studies on related diazoesters have shown that these interactions are key to understanding the outcomes of [3+2] cycloaddition reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Typical Diazoester

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital, primarily located on the diazo group.
LUMO-0.8Lowest Unoccupied Molecular Orbital, also centered on the diazo functionality.
HOMO-LUMO Gap5.7An indicator of the molecule's kinetic stability and reactivity.

Note: The values presented are representative and can vary based on the specific computational method and basis set employed.

Upon extrusion of a nitrogen molecule (N₂), this compound can form a highly reactive carbene intermediate. Computational studies are crucial for understanding the nature of this species, which can exist in either a singlet or a triplet spin state. The ground state of the carbene and the energy difference between the singlet and triplet states have profound implications for its subsequent reactions.

DFT calculations can predict the preferred spin state. Typically, for carbenes derived from diazocarbonyl compounds, the singlet state is lower in energy due to the influence of the adjacent carbonyl group. In the presence of a transition metal catalyst, the carbene is more accurately described as a metal-carbene or carbenoid species. Quantum chemical calculations can model the structure and bonding within these complexes, explaining how the metal modulates the carbene's reactivity and selectivity. For instance, rhodium(II) catalysts are commonly used to generate rhodium-carbenoids from diazoesters, and computational studies have detailed the geometry and electronic structure of these intermediates.

Mechanistic Studies through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of reaction mechanisms involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that separate them.

A key aspect of computational mechanistic studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the reactions of this compound, computational chemists can model the transition states for various pathways, such as:

Nitrogen Extrusion: The transition state for the loss of N₂ to form the carbene.

Cycloaddition: The concerted or stepwise transition states for [3+2] cycloaddition reactions with various dipolarophiles.

Carbene Insertion: The transition states for the insertion of the carbene into C-H or X-H bonds.

The geometry of the transition state, including key bond lengths and angles, offers insights into the reaction's synchronicity and the origins of stereoselectivity. For example, in catalytic asymmetric cyclopropanation reactions with related diazoesters, the transition state models can explain why one enantiomer or diastereomer is formed preferentially.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, allows for the determination of activation energies and reaction enthalpies.

The activation energy (the energy difference between the reactants and the transition state) is a crucial determinant of the reaction rate. By comparing the activation energies of competing reaction pathways, computational models can predict which pathway is kinetically favored. For this compound, this could involve comparing the energy barriers for carbene formation versus a concerted cycloaddition reaction under thermal conditions.

Table 2: Representative Calculated Energetic Data for a Diazoester Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies of reaction energetics.

Prediction of Reactivity and Selectivity in Catalytic Systems

One of the most significant contributions of computational chemistry is its ability to predict the outcome of catalytic reactions. For reactions involving this compound and a chiral catalyst, computational models can be used to rationalize and predict enantioselectivity and diastereoselectivity.

By modeling the interaction of the diazo compound with the catalyst and the subsequent reaction with a substrate, researchers can build models that explain the observed selectivity. These models often focus on the steric and electronic interactions within the transition state assembly. For instance, in rhodium-catalyzed reactions, the chiral ligands on the rhodium center create a specific chiral environment that directs the approach of the substrate, leading to the preferential formation of one stereoisomer.

Computational screening of different catalysts and ligands can accelerate the discovery of new, highly selective catalytic systems. By calculating the energy differences between diastereomeric transition states, predictions can be made about which catalyst will provide the highest level of stereocontrol for a given reaction of this compound. This predictive power is invaluable in the modern development of asymmetric catalysis.

Conformational Analysis and its Influence on Chemical Behavior

The most significant conformational flexibility in this compound arises from rotation around three key bonds: the Cα-C bond of the diazoacetyl moiety, and the N-Cα and Cα-C bonds of the glycine (B1666218) backbone. The dihedral angles associated with these rotations determine the orientation of the diazo group, the carbonyl groups, and the ethyl ester chain relative to one another.

A pivotal aspect of the conformational analysis of α-diazo carbonyl compounds is the rotation around the bond connecting the diazo carbon and the carbonyl carbon. This rotation gives rise to two principal planar conformers: s-cis and s-trans. In the s-cis conformation, the diazo group and the carbonyl oxygen are on the same side of the C-C bond, whereas in the s-trans conformation, they are on opposite sides. The relative stability of these conformers is crucial, as it directly influences the pathway of key reactions such as the Wolff rearrangement. For the Wolff rearrangement, a concerted mechanism is favored when the α-diazo ketone is in the s-cis conformation, where the migrating group and the dinitrogen leaving group are anti-periplanar wikipedia.org.

Computational studies on related diazo ketones and esters indicate that the energy difference between the s-cis and s-trans conformers is generally small, allowing for their interconversion. However, the s-cis conformer is often the slightly more stable and reactive form for rearrangements. The presence of the bulky glycine ethyl ester substituent can be expected to influence this equilibrium.

The following table presents hypothetical, yet representative, data for the calculated relative energies of the s-cis and s-trans conformers of the diazoacetyl group in this compound, based on principles from related computational studies.

Conformer (re: Diazoacetyl Group)Dihedral Angle (N=N-C-C=O)Relative Energy (kcal/mol)Predicted Influence on Reactivity
s-cis~0°0.0Favors concerted Wolff rearrangement due to anti-periplanar alignment of migrating and leaving groups.
s-trans~180°0.5 - 1.5May lead to a stepwise rearrangement mechanism or other competing reactions.

Furthermore, computational analyses of diazo esters have shown that even after the initial reaction steps, such as the formation of a vinyl cation, the subsequent conformation of the molecule can determine the final product. For instance, in some cases, the ester can adopt a low-energy conformation that is not pre-distorted towards the transition state for a subsequent reaction like C-H insertion, thereby increasing the activation barrier for that step nih.gov. This highlights the dynamic role of conformation throughout the reaction coordinate.

The interplay between the diazoacetyl group's conformation and the glycine backbone's conformation can lead to more complex energy landscapes. For example, a particular combination of φ and ψ angles in the glycine moiety might sterically favor the s-cis conformation of the diazoacetyl group, thereby pre-organizing the molecule for a Wolff rearrangement. Conversely, other backbone conformations might favor the s-trans form or a non-planar arrangement, potentially leading to alternative reaction pathways or reduced reactivity.

Glycine Backbone Conformation (φ, ψ)Predicted Favored Diazoacetyl ConformerOverall Influence on Chemical Behavior
Extendeds-cis or s-trans with minimal biasReactivity is primarily governed by the intrinsic stability of the diazoacetyl conformers.
Globular/FoldedMay favor s-cis due to intramolecular interactionsCould enhance the rate of Wolff rearrangement by increasing the population of the reactive conformer. May also facilitate intramolecular C-H insertion reactions.
Sterically HinderedMay favor a non-planar diazoacetyl groupCould decrease overall reactivity by moving the molecule away from the ideal geometry for concerted reactions. May favor intermolecular reactions.

Future Perspectives and Challenges in Diazoacetylglycine Ethyl Ester Research

Development of Novel and More Efficient Catalytic Systems

A primary focus of ongoing research is the design of new catalytic systems that offer superior performance for reactions involving diazoacetylglycine ethyl ester. While dirhodium(II) complexes are highly effective, there is a continuous drive to develop catalysts with even greater efficiency and broader applicability. emory.edu Efforts are directed towards catalysts that can operate at very low loadings, minimizing costs and reducing potential metal contamination in the final products. For instance, studies have shown that certain dirhodium(II) catalysts can effectively facilitate cyclopropanation with ethyl diazoacetate at loadings as low as 0.005 mol %. acs.org

Another significant avenue is the development of catalysts based on more abundant and less expensive metals, which would offer a cost-effective and sustainable alternative to rhodium. mdpi.com Furthermore, the heterogenization of catalysts—immobilizing them on solid supports like polymers or silica—is a key strategy being explored. researchgate.netnih.gov Immobilized catalysts can be more easily separated from the reaction mixture and recycled, which is a crucial advantage for industrial-scale synthesis and green chemistry initiatives. researchgate.net

Advancements in Asymmetric Induction and Enantioselective Transformations

Achieving high levels of stereocontrol is a central goal in modern organic synthesis, particularly for the preparation of chiral molecules relevant to the pharmaceutical industry. nih.gov Chiral dirhodium catalysts have been instrumental in achieving highly enantioselective cyclopropanations and C-H functionalization reactions. nih.gov The future in this area lies in the rational design of new chiral ligands that can create a more sophisticated and selective catalytic environment.

Recent breakthroughs include the development of heteroleptic dirhodium complexes, where a mix of different ligands on the catalyst's paddlewheel structure leads to unique reactivity and selectivity. nih.gov Computational studies are becoming increasingly vital in this process, allowing researchers to model transition states and predict which ligand architectures will provide the highest degree of asymmetric induction. nih.gov This synergy between experimental and theoretical chemistry is expected to accelerate the discovery of catalysts capable of producing specific stereoisomers with near-perfect control. The development of such catalysts is essential for accessing enantiomerically pure compounds that are often required for therapeutic applications. nih.gov

Further Integration with Continuous Flow Methodologies for Scalable Synthesis

This compound and similar diazo compounds are known for their potential instability and explosive nature, which has historically limited their use in large-scale industrial processes. nih.govrsc.org Continuous flow chemistry, utilizing microreactors, has emerged as a transformative technology to mitigate these safety concerns. rsc.org This approach involves synthesizing the hazardous diazo compound in small, controlled volumes and immediately using it in a subsequent reaction, thus avoiding the accumulation of dangerous quantities. nih.govrsc.org

Future work will focus on optimizing these flow systems for even greater efficiency and scalability. This includes the development of integrated setups that combine synthesis, reaction, and purification into a single, seamless process. Research has demonstrated the feasibility of producing ethyl diazoacetate from glycine (B1666218) ethyl ester and sodium nitrite (B80452) in a biphasic flow system, followed by in-line separation. nih.gov Further advancements may include the use of more robust and efficient microreactors and membrane-based separators to enhance throughput and product purity. nih.gov The integration of real-time monitoring and automated control systems will also be crucial for ensuring the safety and consistency of large-scale production.

Exploration of New Reaction Classes and Synthetic Applications

While this compound is well-known for its utility in cyclopropanation and X-H insertion reactions, there is vast potential for its use in other types of chemical transformations. nih.govresearchgate.netthieme-connect.com Researchers are actively exploring new reaction pathways to broaden the synthetic utility of this versatile reagent.

One promising area is the formation of ylides, which can then participate in a variety of subsequent reactions and rearrangements. acs.org Additionally, the use of diazo compounds in 1,3-dipolar cycloaddition reactions to construct complex heterocyclic structures is an area of growing interest. researchgate.net The emergence of photoredox catalysis has also opened up new avenues, allowing diazo compounds to act as radical precursors under visible light irradiation. acs.org This enables novel C-H alkylation and functionalization reactions that are not accessible through traditional thermal or metal-catalyzed methods. acs.org The continued exploration of these and other reaction classes will undoubtedly lead to innovative strategies for the synthesis of valuable molecules. researchgate.net

Addressing Challenges in Stability and Handling through Innovative Chemical Approaches

The inherent instability of diazo compounds remains a significant hurdle to their widespread use. nih.gov While continuous flow technology provides an engineering solution, chemical approaches to enhance stability are also being investigated. One strategy involves the design of "stabilized" diazo compounds, where the electronic properties of the molecule are tuned to reduce its hazardous reactivity without compromising its synthetic utility. nih.govmdpi.com This can be achieved by incorporating electron-withdrawing groups that delocalize the negative charge on the carbon atom adjacent to the diazo group. nih.gov

Another innovative approach is the in situ generation of diazo compounds from stable precursors. For example, oxadiazolines have been used as precursors that can release the unstable diazo compound under mild conditions, such as UV photolysis in a flow system. researchgate.net This method avoids the need to handle the diazo compound directly, significantly improving safety. Future research will likely focus on developing other practical and efficient precursors and generation methods that are compatible with a wide range of reaction conditions, further expanding the accessibility and safe application of diazo chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.